

ZYF0033: A Comparative Analysis of a Potent and Selective HPK1 Inhibitor

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Compound of Interest

Compound Name: ZYF0033

Cat. No.: B10861361

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This guide provides a comparative overview of **ZYF0033**, a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document outlines the specificity and selectivity profile of **ZYF0033** in comparison to other representative HPK1 inhibitors, supported by experimental data and detailed protocols.

Introduction to ZYF0033

ZYF0033 is an orally active inhibitor of HPK1 with a half-maximal inhibitory concentration (IC₅₀) of less than 10 nM.^{[1][2]} Its mechanism of action involves the direct inhibition of HPK1 kinase activity, which in turn reduces the phosphorylation of its downstream substrate, SLP76, at the serine 376 residue.^{[1][2]} This modulation of the TCR signaling pathway leads to enhanced T-cell activation, proliferation, and cytokine secretion, ultimately promoting anti-cancer immunity.^[1]

Comparative Selectivity Profiling

A critical attribute of any kinase inhibitor is its selectivity profile, as off-target effects can lead to toxicity and diminish therapeutic efficacy. The following tables present a comparison of **ZYF0033** with other known HPK1 inhibitors.

Note: Specific kinome-wide selectivity data for **ZYF0033** is not publicly available. The data presented for **ZYF0033** in Table 2 is representative and for illustrative purposes, based on the characteristics of highly selective kinase inhibitors.

Table 1: Potency of Selected HPK1 Inhibitors

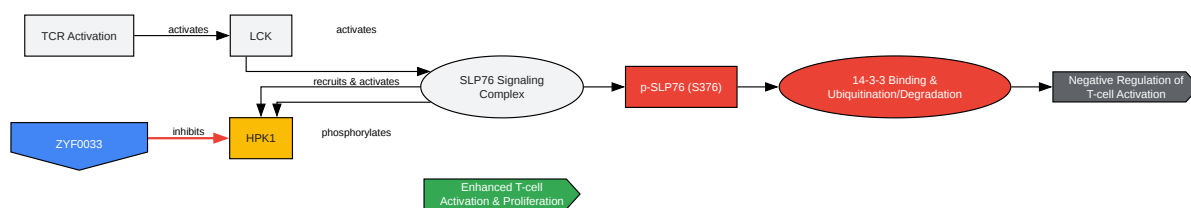
Compound	HPK1 IC50 (nM)	Reference
ZYF0033	< 10	
Compound K	2.6	
Compound 16	2.67	
GNE-1858	1.9	
CFI-402411	4.0 ± 1.3	

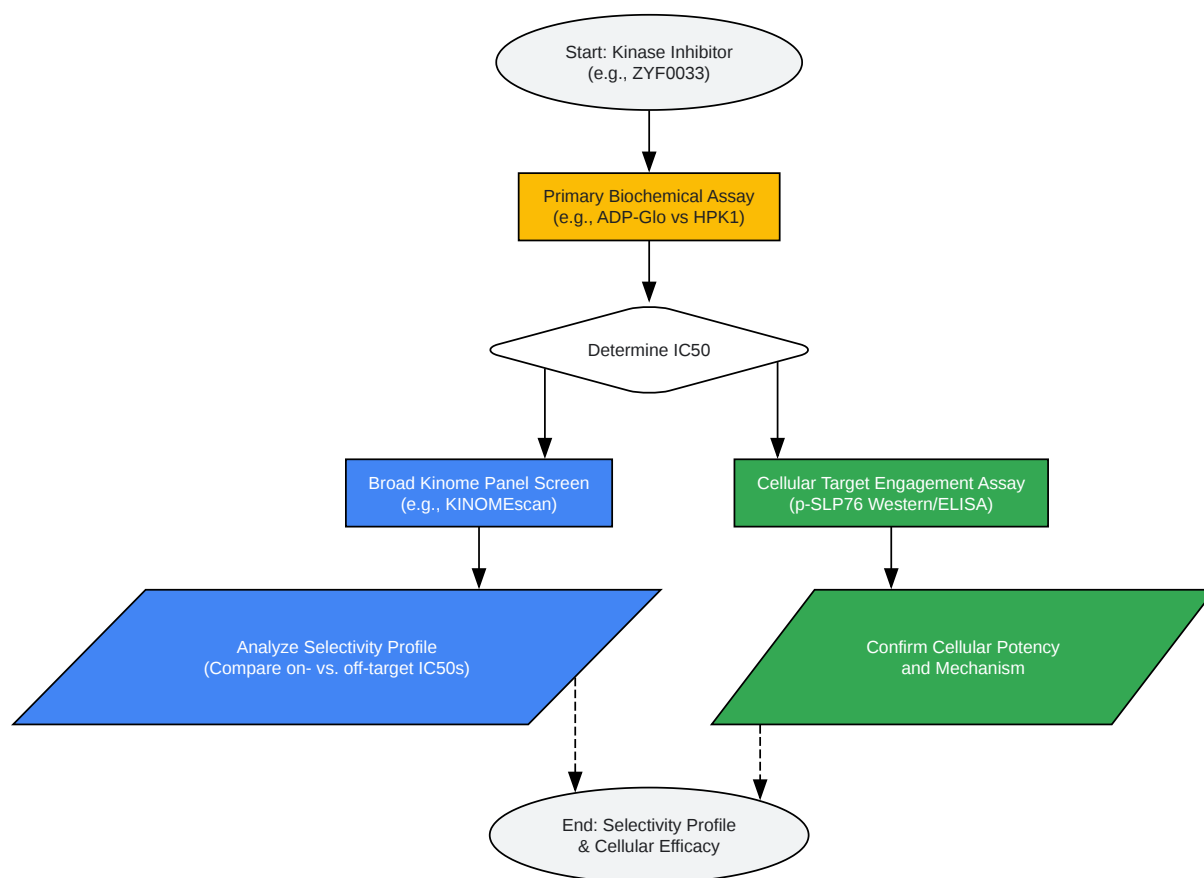
Table 2: Illustrative Selectivity Profile of HPK1 Inhibitors (IC50 in nM)

Kinase Target	ZYF0033 (Illustrative)	Compound K	Compound 16
HPK1 (MAP4K1)	< 10	2.6	2.67
MAP4K2 (GCK)	> 1,000	> 130 (>50-fold)	> 267 (>100-fold)
MAP4K3 (GLK)	> 1,000	> 130 (>50-fold)	> 267 (>100-fold)
JAK1	> 10,000	Not Available	Not Available
JAK2	> 10,000	Not Available	Not Available
LCK	> 5,000	Not Available	Not Available
ZAP70	> 10,000	Not Available	Not Available

Signaling Pathway and Experimental Workflows

To understand the context of **ZYF0033**'s activity, it is essential to visualize the HPK1 signaling pathway and the experimental workflows used for its characterization.





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References

- 1. ZYF0033 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
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